molecular formula C23H22N2O4S B2531025 (Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 865161-75-7

(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No.: B2531025
CAS No.: 865161-75-7
M. Wt: 422.5
InChI Key: YPJWHYLDPXEEGN-VHXPQNKSSA-N
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Description

(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a benzothiazole-derived acetamide featuring a naphthamide backbone and multiple methoxy substituents. The compound’s benzothiazole core is substituted with a 2-methoxyethyl group at position 3 and a methoxy group at position 6, while the naphthamide moiety contributes aromatic bulk.

Properties

IUPAC Name

3-methoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-27-11-10-25-19-9-8-17(28-2)14-21(19)30-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)29-3/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWHYLDPXEEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups including methoxy and naphthamide moieties, suggests diverse biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been evaluated for its effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U87 MG (glioblastoma)

In vitro assays have shown that the compound can inhibit cell proliferation, with IC50 values indicating significant potency against these cancer types .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. Notably, it has been identified as a dual inhibitor of PI3K and mTOR pathways, which are critical for cell survival and proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus

The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular processes.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, including:

  • Hantzsch Reaction : This involves the condensation of β-keto esters, aldehydes, and thioureas to form thiazole derivatives.
  • Amide Formation : The reaction of carboxylic acids with amines leads to the formation of the naphthamide structure.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Features
Compound AThiazole ringAnticancerDifferent substituents
Compound BMethoxy groupsAntimicrobialLacks naphthamide linkage
Compound CPiperazine groupNeuroprotectiveDifferent piperazine substitution

This table illustrates the uniqueness of this compound compared to structurally similar compounds .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models. For instance, in a mouse model of S180 tumor homograft, treatment with this compound resulted in significant tumor growth inhibition compared to controls . Such findings underscore its potential as a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

Several benzothiazole-acetamide derivatives share structural similarities with the target compound. Key examples include:

Compound Name/Structure Key Substituents Molecular Formula IR C=O Stretch (cm⁻¹) Synthesis Method Reference
Target Compound 3-(2-methoxyethyl), 6-methoxy, naphthamide C₂₄H₂₃N₃O₅S ~1670–1680* Likely condensation or cyclization N/A
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-methoxyphenyl, sulfone group C₁₇H₁₈N₂O₅S₂ N/A Cyclocondensation with mercaptoacetic acid
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxyphenyl, CF₃ C₁₇H₁₃F₃N₂O₂S N/A Nucleophilic substitution
N-[(2Z)-6-methoxybenzothiazol-2-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]acetamide Thiophene-pyridazinone hybrid C₁₈H₁₄N₄O₃S₂ N/A Multicomponent cycloaddition

Key Observations :

  • Substituent Effects : The target’s 2-methoxyethyl group enhances hydrophilicity compared to ’s trifluoromethyl substituent, which increases metabolic stability . The sulfone group in ’s compound introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy groups .
  • Spectral Data : Acetamide C=O stretches in analogous compounds (e.g., 1671–1682 cm⁻¹ in ’s triazole-acetamides) align with the expected range for the target compound .
  • Synthesis : The target likely forms via imine condensation (similar to semicarbazide syntheses in ), whereas and use cyclocondensation or multicomponent reactions .
Heterocyclic Derivatives with Triazole/Oxadiazole Moieties

Triazole and oxadiazole derivatives (–5) differ in core heterocycles but share acetamide functionalities:

Compound Class Key Features IR C=O Stretch (cm⁻¹) ¹H NMR Shifts (δ ppm) Biological Relevance (Inferred) Reference
Triazole-acetamides (e.g., 6a–c) Nitro substituents, naphthalene backbone 1671–1682 5.38–5.48 (–OCH₂, –NCH₂CO–) Antimicrobial activity (hypothesized)
Oxadiazole-triazoles (e.g., 5a–f) Aryl-ethanone, semicarbazide linkers ~1680–1700 7.5–8.2 (aromatic H) Kinase inhibition (speculative)
Target Compound Benzothiazole core, naphthamide ~1670–1680 Likely δ 3.4–3.9 (OCH₃) Potential kinase/antimicrobial targets N/A

Key Observations :

  • Spectral Comparisons : The target’s methoxy protons (δ ~3.4–3.9 ppm) would resemble those in ’s compound (δ 3.4 ppm for CH₂) .
Substituent Effects on Physicochemical Properties
Property Target Compound Compound Compound
Lipophilicity Moderate (methoxy groups) High (sulfone, hydrophobic core) High (CF₃, aromatic rings)
Solubility Improved by polar methoxyethyl group Reduced due to sulfone Low (CF₃, nonpolar substituents)
Stereoelectronic Profile Electron-rich (methoxy donors) Electron-deficient (sulfone) Mixed (CF₃ withdrawal, methoxy donation)

Key Insights :

  • The target’s 2-methoxyethyl group balances lipophilicity and solubility, unlike ’s CF₃ group, which prioritizes metabolic stability over solubility .

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